4-Cyanooxane-4-sulfonyl chloride

Description

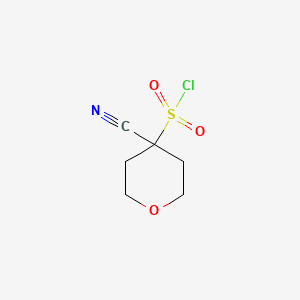

Structure

3D Structure

Properties

IUPAC Name |

4-cyanooxane-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3S/c7-12(9,10)6(5-8)1-3-11-4-2-6/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUXETCQCLREEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyanooxane 4 Sulfonyl Chloride and Analogous Heterocyclic Sulfonyl Chlorides

Direct Chlorosulfonation Approaches

Direct methods for the synthesis of sulfonyl chlorides involve the introduction of the -SO₂Cl group in a single key transformation from a suitable precursor. These approaches are often favored for their atom economy and shorter reaction sequences.

Reactions Involving Thiol Precursors and Oxidative Chlorination

The oxidation of thiols to sulfonyl chlorides is a fundamental and widely employed transformation. This method is applicable to a broad range of substrates, including aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org The reaction typically involves an oxidizing agent and a source of chlorine.

A variety of reagent systems have been developed for this oxidative chlorination. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly reactive system for the direct conversion of thiols to sulfonyl chlorides with high purity. acs.orgresearchgate.net This reaction is often rapid, occurring in very short timeframes. acs.org Another efficient system utilizes hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄), which also facilitates the clean conversion of thiols and disulfides to their corresponding sulfonyl chlorides. organic-chemistry.orgthieme-connect.com

N-Chlorosuccinimide (NCS) is another versatile reagent for the oxidative chlorination of thiols. organic-chemistry.org In some procedures, the in situ generation of the sulfonyl chloride from a thiol using NCS is followed by immediate reaction with an amine to produce a sulfonamide in a one-pot process. organic-chemistry.org Household bleach (sodium hypochlorite (B82951) solution) has also been utilized as an effective and environmentally benign oxidant for this transformation. wordpress.com A patented method describes the suspension of a benzylmercapto-substituted heterocycle in an aqueous acid solution, through which chlorine gas is passed to yield the corresponding sulfonyl chloride. google.com

Table 1: Reagents for Oxidative Chlorination of Thiols

| Oxidizing/Chlorinating System | Substrate Example | Key Features |

|---|---|---|

| H₂O₂ / SOCl₂ | Various thiols | Highly reactive, rapid conversion. acs.orgresearchgate.net |

| H₂O₂ / ZrCl₄ | Thiols and disulfides | Excellent yields, short reaction times, mild conditions. organic-chemistry.orgthieme-connect.com |

| N-Chlorosuccinimide (NCS) | Thiols | Allows for one-pot sulfonamide synthesis. organic-chemistry.org |

| Bleach (NaOCl) | S-alkyl isothiourea salts | Environmentally friendly, simple purification. wordpress.com |

Conversion from Sulfonic Acids and Their Salts

Sulfonic acids and their corresponding salts are common precursors for the synthesis of sulfonyl chlorides. The conversion is essentially a dehydration and chlorination process. Thionyl chloride (SOCl₂) is a classic reagent for this transformation, often used in excess and with heating. researchgate.net The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction, allowing it to proceed under milder conditions. researchgate.net

More contemporary methods have sought to avoid the harsh conditions associated with traditional reagents. For example, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) has been employed as a chlorinating agent to convert sulfonic acids to sulfonyl chlorides under neutral conditions. researchgate.net Another mild and efficient reagent is 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (TAPC), which promotes the conversion under practical and cost-effective conditions. researchgate.netorganic-chemistry.org These methods are particularly valuable for substrates that are sensitive to strongly acidic or highly reactive chlorinating agents. researchgate.netresearchgate.net

Table 2: Reagents for Conversion of Sulfonic Acids/Salts

| Reagent | Substrate | Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂) | Sulfonic acids/salts | Often requires heating. researchgate.net |

| Thionyl chloride / DMF | Sulfonic acids | Milder conditions than SOCl₂ alone. researchgate.net |

| Cyanuric chloride | Sulfonic acids | Neutral conditions. researchgate.net |

Indirect Synthetic Routes

Transformations from Sulfonyl Hydrazides

Sulfonyl hydrazides have emerged as valuable precursors for the synthesis of sulfonyl chlorides. A simple and rapid method involves the treatment of a sulfonyl hydrazide with an N-halosuccinimide, such as N-chlorosuccinimide (NCS). mdpi.comnih.gov This reaction is typically performed under mild conditions, often at room temperature in a solvent like acetonitrile, and provides the desired sulfonyl chlorides in excellent yields. mdpi.comresearchgate.netresearchgate.net The high selectivity and clean nature of this transformation make it an attractive method for late-stage functionalization and the synthesis of complex sulfonamides and sulfonates. mdpi.comnortheastern.edu

Derivations from Primary Sulfonamides

The conversion of a primary sulfonamide to a sulfonyl chloride represents a reversal of the typical synthetic direction. A recently developed method utilizes a pyrylium (B1242799) salt, Pyry-BF₄, as an activating agent. nih.gov This reagent activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, enabling its conversion to a sulfonyl chloride in the presence of a chloride source like MgCl₂. nih.gov A key advantage of this method is its mildness and high selectivity, which allows for the late-stage functionalization of complex molecules containing sensitive functional groups. nih.gov

Approaches Utilizing S-Alkyl Isothiourea Salts

A convenient, practical, and environmentally friendly approach for the synthesis of sulfonyl chlorides involves the use of S-alkyl isothiourea salts. thieme-connect.comorganic-chemistry.org These salts are readily prepared from the reaction of inexpensive thiourea (B124793) with alkyl halides or mesylates. thieme-connect.comresearchgate.net The subsequent oxidative chlorosulfonation is often carried out using N-chlorosuccinimide (NCS) in an acidic medium. thieme-connect.comorganic-chemistry.org This method is applicable to a diverse range of substrates and offers good to excellent yields. thieme-connect.comresearchgate.net A notable feature of this process, especially in large-scale syntheses, is that the byproduct, succinimide, can be conveniently recycled back to the starting reagent, NCS, using sodium hypochlorite, thus enhancing the sustainability of the method. thieme-connect.comorganic-chemistry.org Alternative oxidants such as sodium chlorite (B76162) (NaClO₂) and household bleach have also been successfully employed, offering safe and cost-effective options. wordpress.comorganic-chemistry.org

Table 3: Summary of Indirect Synthetic Routes

| Precursor | Reagent(s) | Key Advantages |

|---|---|---|

| Sulfonyl Hydrazide | N-Chlorosuccinimide (NCS) | Mild conditions, high yields, rapid reaction. mdpi.comnih.gov |

| Primary Sulfonamide | Pyry-BF₄ / MgCl₂ | Mild, selective, suitable for late-stage functionalization. nih.gov |

Green Chemistry and Sustainable Synthetic Strategies for Sulfonyl Chlorides

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of sulfonyl chloride synthesis, this involves the use of safer solvents, less hazardous reagents, and more efficient reaction protocols.

Another green approach involves replacing traditional, hazardous chlorinating agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) with safer alternatives. semanticscholar.org A notable example is the use of sodium chlorite (NaClO₂) in the presence of hydrochloric acid (HCl). organic-chemistry.org This system generates hypochlorous acid (HOCl) in situ, which then oxidizes various sulfur-containing starting materials—such as S-alkyl isothiourea salts, thiols, and disulfides—to the corresponding sulfonyl chlorides. organic-chemistry.org This method is not only safer but also demonstrates high efficiency, with yields ranging from 46% to 96% across a broad range of substrates. organic-chemistry.orgthieme-connect.com The scalability of this process has been successfully demonstrated, highlighting its potential for industrial applications. organic-chemistry.org

Furthermore, metal-free, environmentally benign strategies have been developed. One such method utilizes ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxides (NO/NO₂) which act as catalysts in a redox cycle, with oxygen from the air serving as the terminal oxidant. semanticscholar.org This process, conducted in an aqueous solution of HCl, allows for the conversion of a wide array of thiols, including heteroaromatic ones, into sulfonyl chlorides. semanticscholar.org A key advantage of this protocol is the simplified workup, where the product can be isolated by simple filtration, significantly reducing the reliance on organic solvents for extraction and purification. semanticscholar.org

| Starting Material | Reagents | Solvent | Key Advantages | Yield (%) | Reference |

| Thiols, Disulfides | Oxone, KCl | Water | Rapid, uses water as a green solvent, high yields. | 82-98 | rsc.orgrsc.org |

| S-Alkyl Isothiourea Salts, Thiols, Disulfides | NaClO₂, conc. HCl | Acetonitrile | Safer reagents, high yields, scalable. | 46-96 | organic-chemistry.orgthieme-connect.com |

| Thiols (including heteroaromatic) | NH₄NO₃, HCl(aq), O₂ | Aqueous | Metal-free, uses air as oxidant, reduced solvent use. | Not specified | semanticscholar.org |

Catalytic Systems in the Synthesis of Sulfonyl Chlorides

The use of catalytic systems in the synthesis of sulfonyl chlorides offers pathways to increased efficiency, selectivity, and sustainability. While specific catalytic methods for 4-cyanooxane-4-sulfonyl chloride are not widely reported, the principles can be understood from analogous heterocyclic systems.

One area of development involves the use of a sulfur-functionalized aminoacrolein derivative, which serves as a versatile precursor for the synthesis of various heterocyclic sulfonyl chlorides, including pyrazoles, pyrimidines, and pyridines. researchgate.netfigshare.commzk.cz This approach is particularly valuable for accessing heterocyclic sulfonyl chlorides that may be unstable or difficult to prepare using traditional methods. researchgate.netfigshare.com The methodology has been successfully integrated into a parallel medicinal chemistry (PMC) protocol, demonstrating its robustness and utility for generating libraries of diverse sulfonamides. researchgate.netfigshare.com

In some specialized applications, catalytic systems are employed to generate the reactive sulfur dioxide (SO₂) species required for sulfonamide synthesis. For instance, novel linker technologies designed for targeted drug delivery utilize electron-deficient aromatic sulfonamides that can release SO₂ upon reaction with biological thiols. whiterose.ac.uk The synthesis of these specialized sulfonamides, such as those based on a pyrazine-sulfonamide linker, requires carefully controlled methods for the introduction of the sulfonyl group onto the heterocyclic ring. whiterose.ac.uk

The development of new SO₂ surrogates that are bench-stable and can be prepared from bulk chemicals represents another important advancement. researchgate.net These reagents can release SO₂ in a controlled manner, which can then be utilized in subsequent reactions to form sulfonyl chlorides or related derivatives, often with the aid of a catalyst to promote the reaction.

While direct catalytic chlorosulfonation of saturated heterocycles like oxane remains a challenging area, the broader field of catalytic C-H functionalization and the development of novel sulfur-based reagents continue to push the boundaries of what is synthetically possible. These advancements hold promise for the future development of more direct and efficient catalytic routes to compounds like this compound.

| Precursor/System | Heterocycle Type | Key Features | Reference |

| Sulfur-functionalized aminoacrolein | Pyrazole, Pyrimidine, Pyridine (B92270) | Enables access to unstable sulfonyl chlorides, suitable for parallel synthesis. | researchgate.netfigshare.commzk.cz |

| Pyrazine-sulfonamide linker | Pyrazine | Designed for SO₂ release in biological systems. | whiterose.ac.uk |

| Novel SO₂ surrogates | General | Bench-stable sources of SO₂ for sulfonylation reactions. | researchgate.net |

Reactivity and Reaction Mechanisms of 4 Cyanooxane 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution. This reactivity is central to the chemical utility of 4-cyanooxane-4-sulfonyl chloride, allowing for the synthesis of a diverse array of derivatives. Sulfonyl chlorides, in general, are powerful electrophiles due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur.

Formation of Sulfonamides and Sulfonates

The reaction of sulfonyl chlorides with primary or secondary amines is a well-established method for the formation of sulfonamides. This reaction, often referred to as sulfonamidation, proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.

Similarly, the reaction of this compound with alcohols leads to the formation of sulfonate esters. This process, known as sulfonylation, involves the nucleophilic oxygen of the alcohol attacking the sulfur atom of the sulfonyl chloride. The resulting sulfonate group is an excellent leaving group, analogous to a halide. While the formation of sulfonates from α-cyano-sulfonyl chlorides can sometimes be challenging due to the instability of the products, these reactions are fundamental to modifying the properties of the parent compound. The general reactivity of sulfonyl chlorides with nucleophiles like amines and alcohols is a cornerstone of their application in organic synthesis.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Sulfonamide | This compound + R-NH₂ → 4-Cyano-N-R-oxane-4-sulfonamide + HCl |

| Secondary Amine (R₂NH) | Sulfonamide | This compound + R₂NH → 4-Cyano-N,N-R₂-oxane-4-sulfonamide + HCl |

| Alcohol (R-OH) | Sulfonate Ester | This compound + R-OH → R-O-sulfonyl-4-cyanooxane + HCl |

Reactions with Oxygen, Nitrogen, and Sulfur Nucleophiles

Beyond simple amines and alcohols, this compound is expected to react with a variety of other nucleophiles. The reactivity generally follows the principles of nucleophilic attack on the sulfonyl chloride moiety.

Oxygen Nucleophiles: Phenols can react with sulfonyl chlorides to form arylsulfonate esters. The reaction of this compound with a phenol (B47542) would yield the corresponding O-aryl-4-cyanooxane-4-sulfonate.

Nitrogen Nucleophiles: Besides primary and secondary amines, other nitrogen-containing compounds can act as nucleophiles. For instance, hydrazines can react to form sulfonylhydrazides. The reaction with bidentate nucleophiles containing nitrogen, such as 2-aminopyridines, can lead to the formation of fused heterocyclic systems.

Sulfur Nucleophiles: Thiolates are effective nucleophiles that can react with sulfonyl chlorides to produce thiosulfonates.

The presence of the α-cyano group can influence the reactivity of the sulfonyl chloride. Homologues of cyanomethanesulfonyl chloride with alkyl groups on the α-carbon have shown decreased reactivity towards nucleophiles as the size of the alkyl group increases.

Radical Reactions Initiated by this compound

While the ionic reactions of sulfonyl chlorides are more common, they can also participate in radical reactions. Sulfonyl chlorides can serve as sources of sulfonyl radicals, which can then engage in various transformations, including addition to unsaturated systems and cyclization reactions. The initiation of these radical processes often requires specific conditions, such as the presence of a radical initiator or photolysis.

Radical cyclization reactions are a powerful tool in organic synthesis for constructing cyclic molecules. In the context of this compound, a radical generated at a suitable position on the oxane ring or on a substituent could potentially undergo cyclization. For example, atom-transfer radical cyclization (ATRC) is a common strategy where a radical is generated by the homolytic cleavage of a carbon-halogen bond, followed by cyclization onto an alkene or alkyne. While specific examples involving this compound are not detailed in the provided results, the general principles of radical reactions of sulfonyl chlorides suggest its potential to participate in such transformations.

Annulation and Cycloaddition Reactions with Unsaturated Systems

Sulfonyl chlorides can participate in annulation and cycloaddition reactions with various unsaturated compounds, including alkenes, alkynes, and aromatic systems. These reactions can proceed through either ionic or radical pathways, leading to the formation of new ring structures.

Interactions with Alkenes and Alkynes

The reactions of sulfonyl chlorides with alkenes and alkynes can lead to a variety of products, including [2+2] annulation products and products of chlorosulfonylation, sulfonylation, and arylation. In some cases, these reactions can be stereospecific, with the mechanism (concerted or stepwise) influencing the stereochemistry of the product. For

Electrophilic Aromatic Substitution with the Sulfonyl Chloride Moiety

The sulfonyl chloride group of this compound can act as an electrophile in reactions with aromatic compounds, a process generally known as Friedel-Crafts sulfonylation. wikipedia.orgacs.org This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to enhance the electrophilicity of the sulfonyl chloride. acs.orgresearchgate.net

The general mechanism for the Friedel-Crafts sulfonylation reaction proceeds through the formation of a highly reactive electrophilic intermediate. ksu.edu.sayoutube.com The Lewis acid coordinates to one of the oxygen atoms of the sulfonyl group, which polarizes the sulfur-chlorine bond and facilitates its cleavage. This generates a sulfonyl cation or a highly polarized complex that acts as the active electrophile. ksu.edu.sa

The aromatic ring then attacks this electrophile in a classic electrophilic aromatic substitution mechanism. libretexts.org This step involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. acs.orgimperial.ac.uk In the final step, a weak base, often the conjugate base of the Lewis acid catalyst, removes a proton from the carbon atom that formed the new bond with the sulfur, restoring the aromaticity of the ring and yielding the corresponding aryl sulfone. youtube.com

The reaction of this compound with an aromatic substrate like benzene (B151609) would be expected to follow this pathway, leading to the formation of 4-cyano-4-(phenylsulfonyl)oxane. The reaction is generally irreversible under typical Friedel-Crafts conditions. wikipedia.org

Table 1: Expected Products of Electrophilic Aromatic Substitution

| Aromatic Substrate | Expected Product Name |

| Benzene | 4-Cyano-4-(phenylsulfonyl)oxane |

| Toluene | 4-Cyano-4-(p-tolylsulfonyl)oxane |

| Anisole | 4-Cyano-4-((4-methoxyphenyl)sulfonyl)oxane |

Note: The regioselectivity of the substitution on substituted benzenes will be governed by the directing effects of the substituents already present on the aromatic ring.

Mechanistic Investigations of this compound Reactivity

The reactions of sulfonyl chlorides, particularly nucleophilic substitution at the sulfur atom, are generally understood to proceed through two primary mechanistic pathways: a concerted Sₙ2-like mechanism or a stepwise addition-elimination mechanism. acs.org

In a concerted Sₙ2-like mechanism , the nucleophile attacks the sulfur atom, and the leaving group (chloride ion) departs simultaneously. acs.orgyoutube.com This process involves a single transition state where the sulfur atom is pentacoordinate, with the incoming nucleophile and the outgoing leaving group in apical positions of a trigonal bipyramidal geometry. cdnsciencepub.compressbooks.pub The stability of this transition state is influenced by steric hindrance around the sulfur atom and the electronic properties of the substituents. libretexts.org For this compound, the bulky oxane ring could sterically hinder the backside attack required for an Sₙ2 pathway.

Table 2: Comparison of Proposed Mechanistic Pathways

| Feature | Sₙ2-like Mechanism | Addition-Elimination Mechanism |

| Number of Steps | One (Concerted) | Two (Stepwise) |

| Key Feature | Single pentacoordinate transition state | Formation of a pentacoordinate sulfurane intermediate |

| Stereochemistry | Inversion of configuration at sulfur | Retention or inversion possible |

| Influencing Factors | Steric hindrance, nucleophile strength | Stability of the intermediate, leaving group ability |

The nature of the intermediates plays a crucial role in directing the course of reactions involving this compound.

In electrophilic aromatic substitution , the key intermediate is the sigma complex (Wheland intermediate) . libretexts.orgacs.org The stability of this cationic intermediate, which is influenced by the substituents on the aromatic ring, determines the regioselectivity of the reaction (i.e., the position of substitution on the aromatic ring). acs.org Electron-donating groups on the aromatic ring stabilize the sigma complex and activate the ring towards substitution, while electron-withdrawing groups have the opposite effect.

In nucleophilic substitution reactions , the potential formation of a pentacoordinate sulfurane intermediate is a key consideration in the addition-elimination pathway. acs.org The stability and lifetime of this intermediate can be influenced by the solvent and the electronic properties of the substituents on the sulfonyl group. While often transient and not directly observable, the existence of such intermediates can be inferred from kinetic and computational studies.

In reactions with certain bases, alkanesulfonyl chlorides with α-hydrogens can form highly reactive sulfene intermediates via an elimination reaction. wikipedia.org However, this compound lacks an α-hydrogen and therefore would not be expected to form a sulfene.

The reactivity of cyclic sulfonyl chlorides can sometimes lead to different products compared to their acyclic counterparts due to ring strain and conformational effects. tandfonline.com For instance, reactions of cyclic imines with alkanesulfonyl chlorides can yield various products depending on the stability of the intermediate N-alkanesulfonyl cyclic iminium ions. tandfonline.comresearchgate.net While not directly analogous, these findings highlight the importance of considering the cyclic nature of the oxane ring in predicting the reactivity and potential intermediates of this compound.

Derivatization and Functionalization of 4 Cyanooxane 4 Sulfonyl Chloride

Preparation of Functionalized Sulfonamides from 4-Cyanooxane-4-sulfonyl Chloride

The most common reaction of sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides, a structural motif of significant importance in medicinal chemistry. ucl.ac.uksemanticscholar.org The reaction of this compound with an amine proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). This elimination is typically facilitated by the addition of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. researchgate.net

The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine component, allowing for the synthesis of a large library of diverse sulfonamides. organic-chemistry.org Both aliphatic and aromatic amines can be used effectively. organic-chemistry.org The mild conditions required for this transformation make it a robust method for derivatization. nih.gov

General Reaction Scheme:

This compound + R¹R²NH (Amine) + Base → 4-Cyano-N-(R¹,R²)-oxane-4-sulfonamide + Base·HCl

Below is a representative table of potential sulfonamide derivatives synthesized from this compound and various amines.

| Amine Reactant | Product Name | R¹ | R² |

| Ammonia | 4-Cyanooxane-4-sulfonamide | H | H |

| Methylamine | 4-Cyano-N-methyloxane-4-sulfonamide | H | CH₃ |

| Diethylamine | 4-Cyano-N,N-diethyloxane-4-sulfonamide | CH₂CH₃ | CH₂CH₃ |

| Aniline | 4-Cyano-N-phenyloxane-4-sulfonamide | H | C₆H₅ |

| Piperidine | 1-[(4-Cyanooxan-4-yl)sulfonyl]piperidine | \multicolumn{2}{c}{-(CH₂)₅-} | |

| Morpholine | 4-[(4-Cyanooxan-4-yl)sulfonyl]morpholine | \multicolumn{2}{c}{-(CH₂)₂O(CH₂)₂-} |

Synthesis of Sulfonate Esters and Sulfonyl Halide Mimics

Similar to the synthesis of sulfonamides, this compound readily reacts with alcohols to form sulfonate esters. eurjchem.com This reaction, often referred to as sulfonylation, typically occurs in the presence of a base to quench the HCl generated. organic-chemistry.org The choice of alcohol can range from simple alkyl alcohols to more complex phenols, providing access to a wide array of sulfonate ester derivatives. researchgate.net

Sulfonate esters are valuable compounds in their own right and also serve as stable, solid alternatives to the often less stable sulfonyl chlorides, effectively acting as "sulfonyl halide mimics". ucl.ac.ukeurjchem.com They can be used in subsequent coupling reactions with nucleophiles. For instance, the reaction of a sulfonate ester with an amine can also yield a sulfonamide, demonstrating their utility as versatile intermediates. eurjchem.com

General Reaction Scheme:

This compound + R-OH (Alcohol) + Base → 4-Cyanooxane-4-sulfonate Ester + Base·HCl

The following table illustrates the variety of sulfonate esters that can be prepared.

| Alcohol Reactant | Product Name | R Group |

| Methanol | Methyl 4-cyanooxane-4-sulfonate | CH₃ |

| Ethanol | Ethyl 4-cyanooxane-4-sulfonate | CH₂CH₃ |

| Isopropanol | Isopropyl 4-cyanooxane-4-sulfonate | CH(CH₃)₂ |

| Phenol (B47542) | Phenyl 4-cyanooxane-4-sulfonate | C₆H₅ |

| Benzyl Alcohol | Benzyl 4-cyanooxane-4-sulfonate | CH₂C₆H₅ |

Transformations Involving the Nitrile Functionality

The nitrile group (-C≡N) on the 4-position of the oxane ring offers another site for chemical modification. Standard nitrile chemistry can be applied, although the high reactivity of the sulfonyl chloride group must be considered. In many cases, it is synthetically advantageous to first convert the sulfonyl chloride to a more stable sulfonamide or sulfonate ester before attempting transformations on the nitrile group.

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (4-carboxyoxane-4-sulfonic acid derivative) or, under milder conditions, to a primary amide (4-carbamoyloxane-4-sulfonic acid derivative). libretexts.orglibretexts.org

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This creates a new point for diversification, for instance, through acylation or alkylation of the newly formed amine.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after an aqueous workup. libretexts.org

| Reaction Type | Reagents | Resulting Functional Group |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | H₂SO₄ (conc.), mild conditions | Primary Amide (-CONH₂) |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone (-C(=O)R) |

Modifications of the Oxane Ring Structure

The oxane ring, a tetrahydropyran (B127337) system, is generally stable under many reaction conditions used to modify the sulfonyl chloride and nitrile groups. However, modifications such as ring-opening can be induced under specific, typically harsh, conditions. The presence of electron-withdrawing cyano and sulfonyl groups at the C4 position can influence the ring's reactivity.

Potential modifications include:

Acid-Catalyzed Ring Opening: Strong acids can catalyze the cleavage of the ether linkages in the oxane ring. The reaction would likely be complex, but it could potentially lead to linear polyfunctional compounds.

Elimination Reactions: Under certain basic conditions, particularly if there is a proton on an adjacent carbon that can be abstracted, elimination reactions could theoretically occur, leading to an unsaturated ring system. However, the specific substitution pattern of this compound makes this less straightforward.

These transformations are less common and would require specific investigation to achieve controlled and selective outcomes. They represent more advanced manipulations of the molecular scaffold.

| Transformation | Potential Conditions | Outcome |

| Ring-Opening | Strong protic acid (e.g., HBr, HI) | Cleavage of C-O bonds to form a linear, functionalized alkane |

| Ring Contraction/Rearrangement | Lewis acids, heat | Potential rearrangement to different heterocyclic systems (e.g., furan (B31954) derivatives) |

Applications of 4 Cyanooxane 4 Sulfonyl Chloride in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The fundamental structure of 4-Cyanooxane-4-sulfonyl chloride, featuring a reactive sulfonyl chloride group and a nitrile moiety on an oxane ring, suggests its potential as a versatile building block. In theory, the sulfonyl chloride functional group can readily react with a variety of nucleophiles, such as amines, alcohols, and organometallic reagents, to form sulfonamides, sulfonate esters, and sulfones, respectively. This reactivity is a cornerstone for constructing more complex molecular frameworks. The presence of the cyano group offers an additional site for chemical modification, potentially through reduction to an amine or hydrolysis to a carboxylic acid, further expanding its utility in the synthesis of intricate molecules. However, specific examples and detailed research findings demonstrating the use of this compound in the synthesis of complex molecular architectures are not available in the reviewed literature.

Precursor for Synthetic Intermediate Production

The inherent reactivity of this compound positions it as a plausible precursor for a range of synthetic intermediates. The oxane scaffold is a common motif in many biologically active compounds and natural products. By leveraging the reactivity of the sulfonyl chloride and cyano groups, this compound could, in principle, be transformed into a variety of functionalized oxane derivatives. These derivatives could then serve as key intermediates in multi-step synthetic pathways. At present, published studies detailing specific transformations of this compound into widely used synthetic intermediates could not be identified.

Role in Polymer Chemistry and Functional Material Design as an Initiator

Sulfonyl chlorides are known to act as initiators in certain types of polymerization reactions, particularly in controlled radical polymerization techniques. The sulfonyl chloride moiety can be cleaved to generate a sulfonyl radical, which can then initiate the polymerization of vinyl monomers. The incorporation of the 4-cyanooxane structure into a polymer backbone via this initiation process could impart unique properties to the resulting material, such as altered solubility, polarity, and thermal stability. While the general principle is established for the broader class of sulfonyl chlorides, specific studies investigating the efficacy and outcomes of using this compound as a polymerization initiator are absent from the current body of scientific literature.

Strategic Use in Diversification-Oriented Synthesis

Diversification-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The bifunctional nature of this compound, with its distinct reactive sites, makes it an attractive candidate for DOS. One could envision a synthetic strategy where the sulfonyl chloride is reacted with a diverse set of building blocks, followed by various transformations of the cyano group, to quickly assemble a library of novel oxane-containing compounds. This approach would allow for the exploration of a wider chemical space around the oxane core. Nevertheless, there are no specific reports of this compound being employed in a diversification-oriented synthesis campaign.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Cyanooxane 4 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of 4-cyanooxane-4-sulfonyl chloride. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, butane-1-sulfonyl chloride, the multiplet at a downfield chemical shift of approximately 3.68 ppm is indicative of the protons on the carbon atom directly attached to the strongly electron-withdrawing sulfonyl chloride group. acdlabs.com For this compound, the protons on the oxane ring would exhibit characteristic chemical shifts and coupling patterns. The protons on the carbons adjacent to the oxygen atom (C2 and C6) would be expected to resonate at a lower field compared to the protons on C3 and C5 due to the deshielding effect of the oxygen. The absence of a proton at the C4 position would be evident.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. rsc.org The carbon atom attached to both the cyano and sulfonyl chloride groups (C4) would show a distinct chemical shift. The chemical shifts of the other carbon atoms in the oxane ring would also provide confirmatory evidence for the proposed structure. For instance, in a study of polystyrene bearing a pendant sulfonyl chloride group, ¹H NMR was used to confirm the structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2, H6 (axial & equatorial) | 3.5 - 4.0 | C2, C6: 60 - 70 |

| H3, H5 (axial & equatorial) | 1.8 - 2.2 | C3, C5: 25 - 35 |

| - | - | C4: 70 - 80 |

| - | - | CN: 115 - 125 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. acdlabs.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl chloride and cyano groups.

Sulfonyl chlorides exhibit strong, characteristic absorption bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. acdlabs.com The presence of a sharp absorption band around 2240-2260 cm⁻¹ would confirm the existence of the cyano (C≡N) group. The C-O-C stretching vibration of the oxane ring would likely appear in the region of 1150-1085 cm⁻¹. The alkane C-H stretching bands are expected to appear around 3000-2800 cm⁻¹. acdlabs.com

A recent study on a sulfonyl chloride-substituted oxacalix acs.orgarene utilized FT-IR analysis to characterize the structure. elifesciences.org Similarly, IR spectroscopy is routinely used to confirm the synthesis of various sulfonyl chloride derivatives. rsc.orggoogle.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Cyano (C≡N) | 2260 - 2240 | Sharp, Medium |

| Sulfonyl Chloride (S=O) | 1410 - 1370 (asymmetric) | Strong |

| 1204 - 1166 (symmetric) | Strong | |

| Ether (C-O-C) | 1150 - 1085 | Strong |

| C-H (alkane) | 3000 - 2800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (209.65 g/mol ). uni.lusigmaaldrich.com

A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotope peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. acdlabs.com Fragmentation of this compound would likely involve the loss of the sulfonyl chloride group (-SO₂Cl) or the cyano group (-CN). For example, in the mass spectrum of butane-1-sulfonyl chloride, a weak ion peak at m/z 99, corresponding to the sulfonyl chloride group, is observed. acdlabs.com

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula C₆H₈ClNO₃S. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 209 | Molecular ion (with ³⁵Cl) |

| [M+2]⁺ | 211 | Isotope peak (with ³⁷Cl) |

| [M-CN]⁺ | 183 | Loss of the cyano group |

| [M-SO₂Cl]⁺ | 110 | Loss of the sulfonyl chloride group |

| [SO₂Cl]⁺ | 99 | Sulfonyl chloride fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. mdpi.comksu.edu.sa For this compound, which is a solid with a reported melting point of 93-95 °C, single-crystal X-ray diffraction analysis would be the ultimate method for confirming its structure. sigmaaldrich.com

This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the oxane ring, which typically adopts a chair conformation. The crystal packing and any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, could also be determined. mdpi.comnih.gov The synthesis of various sulfonate derivatives and their characterization by X-ray crystallography has been reported, providing valuable insights into their structural features. mdpi.comrsc.org

Advanced Spectroscopic Techniques and Their Application

Beyond the fundamental techniques, several advanced spectroscopic methods can be applied to further characterize this compound and its derivatives.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing unambiguous assignment of all NMR signals. nih.gov

Solid-State NMR: For a comprehensive understanding of the compound in its solid state, solid-state NMR spectroscopy can be employed. This is particularly useful if obtaining suitable single crystals for X-ray diffraction is challenging. ³³S NMR, although challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus, can provide direct information about the electronic environment of the sulfur atom. mdpi.com

Raman Spectroscopy: Raman spectroscopy can provide complementary vibrational information to IR spectroscopy. The S-Cl stretching vibration, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR, IR, Raman) and to determine the most stable conformation of the molecule. elifesciences.org These theoretical predictions can then be compared with experimental data to confirm the structural assignment.

The application of these advanced spectroscopic and analytical methodologies ensures a comprehensive and unambiguous structural elucidation of this compound, which is fundamental for its further study and utilization in chemical synthesis. mdpi.com

Future Research Directions and Emerging Trends for 4 Cyanooxane 4 Sulfonyl Chloride

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 4-Cyanooxane-4-sulfonyl chloride is a cornerstone for its broader application. Future research is anticipated to pivot towards greener and more efficient manufacturing processes. A significant trend in the synthesis of sulfonyl chlorides is the move away from harsh traditional reagents towards more sustainable alternatives. acs.orgorganic-chemistry.org Photocatalytic methods, for instance, offer a promising avenue, potentially enabling the synthesis under milder conditions and with greater selectivity. acs.org The development of protocols that minimize waste and utilize renewable resources will be a key focus.

Another area of intense interest is the application of continuous flow chemistry to the synthesis of sulfonyl chlorides. mdpi.comrsc.org This technology offers enhanced safety, better control over reaction parameters, and improved scalability compared to traditional batch processes. rsc.orgpharmafocusamerica.com The adaptation of flow chemistry to the production of this compound could lead to higher yields and purity, making this valuable building block more accessible for research and industrial applications. mdpi.com

| Synthetic Approach | Potential Advantages for this compound |

| Photocatalysis | Milder reaction conditions, higher selectivity, reduced waste. |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability and yield. mdpi.comrsc.org |

| Alternative Chlorinating Agents | Avoidance of hazardous reagents like chlorine gas, greater functional group tolerance. pharmafocusamerica.com |

Exploration of Unprecedented Reactivity Patterns

While the primary reactivity of sulfonyl chlorides in forming sulfonamides and sulfonate esters is well-established, future research will likely uncover novel and unexpected reaction pathways for this compound. The unique combination of the cyano group and the oxane ring may lead to intramolecular reactions or influence the reactivity of the sulfonyl chloride in unforeseen ways.

One emerging area in sulfonyl chloride chemistry is their participation in desulfonylative cross-coupling reactions. sioc-journal.cnsioc-journal.cn These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon or carbon-heteroatom bonds, with the sulfonyl group acting as a leaving group. Investigating the potential of this compound in such transformations could significantly broaden its synthetic utility beyond its traditional role. Furthermore, studies into the reactivity of sulfonyl chlorides with unsaturated compounds like alkenes and alkynes are revealing new annulation and functionalization reactions, a field ripe for exploration with this specific molecule. magtech.com.cn

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms is a logical progression that aligns with the broader trend of automation in chemical research. mdpi.com Flow reactors, coupled with automated sample handling and analysis, can accelerate the exploration of its reactivity and the synthesis of derivative libraries. vapourtec.com This approach allows for high-throughput screening of reaction conditions and reaction partners, rapidly mapping the chemical space accessible from this building block. vapourtec.com The development of robust flow chemistry protocols for reactions involving this compound will be instrumental in its adoption for medicinal chemistry and materials science applications, where the rapid synthesis of diverse compound libraries is crucial. pharmafocusamerica.comvapourtec.com

Computational Design and Prediction of New Derivatives with Enhanced Properties

Computational chemistry is poised to play a pivotal role in guiding future research on this compound. Molecular modeling and density functional theory (DFT) calculations can provide valuable insights into the compound's electronic structure, reactivity, and potential interactions with biological targets. brieflands.comresearchgate.net These computational tools can be employed to predict the properties of novel derivatives, allowing for the rational design of molecules with enhanced biological activity or material properties. brieflands.comresearchgate.net

By simulating the interaction of virtual derivatives with protein binding sites, for example, researchers can prioritize the synthesis of compounds with the highest potential as therapeutic agents. brieflands.com This in silico screening can significantly reduce the time and resources required for drug discovery and materials development.

| Computational Approach | Application to this compound Research |

| Molecular Docking | Predicting binding affinity of derivatives to biological targets. brieflands.com |

| DFT Calculations | Understanding electronic structure and predicting reactivity. mdpi.com |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity of derivatives. royalsocietypublishing.org |

Expanding the Scope of Applications in Specialized Organic Synthesis

The unique structural features of this compound make it a promising candidate for a wide range of specialized applications in organic synthesis. The presence of the oxane ring, a common motif in many natural products and biologically active molecules, suggests its potential as a key building block in the synthesis of complex targets. The nitrile group offers a versatile handle for further chemical transformations, allowing for its conversion into amines, carboxylic acids, or various heterocyclic systems.

Future research will likely focus on leveraging these features to synthesize novel scaffolds for medicinal chemistry. The sulfonamide linkage, readily formed from the sulfonyl chloride, is a privileged functional group in drug design. nih.gov The ability to introduce the 4-cyanooxane moiety into sulfonamide-based drug candidates could lead to new compounds with improved pharmacological profiles. Furthermore, the reactivity of the sulfonyl chloride group itself can be harnessed for applications beyond sulfonamide formation, such as in the development of chemical probes and functional materials.

Q & A

Q. What are the optimal synthetic routes for 4-Cyanooxane-4-sulfonyl chloride, and how can reaction conditions be optimized?

Synthesis typically involves sulfonation followed by chlorination. A plausible route is:

Q. Optimization Tips :

- Monitor reaction temperature (0–5°C for exothermic steps).

- Use anhydrous conditions to prevent hydrolysis.

- Purify via recrystallization (e.g., in dichloromethane/hexane) to remove unreacted intermediates.

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| Chlorosulfonic acid | Sulfonating agent | 0°C, inert atmosphere | ~60% |

| Thionyl chloride | Chlorination agent | Reflux, 4h | ~75% |

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : Confirm the tetrahydropyran ring (δ 3.5–4.5 ppm for oxane protons) and sulfonyl chloride group (no direct proton signal) .

- IR Spectroscopy : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) .

- Elemental Analysis : Verify %C, %H, and %S against theoretical values (C₅H₉ClO₃S: C 32.54%, H 4.91%, S 17.36%).

Q. Purity Assessment :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (method: 70% acetonitrile/water).

- Melting Point : Expected range 45–48°C (decomposes above 50°C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Keep in airtight containers under dry inert gas (argon) at 2–8°C. Classify as Combustible Corrosive (Storage Class 8A) .

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal; consult hazardous waste guidelines .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitutions?

The tetrahydropyran ring imposes steric hindrance, directing nucleophilic attack (e.g., amines, alcohols) to the sulfonyl chloride group. Electron-withdrawing cyano groups enhance electrophilicity at the sulfur center.

- Experimental Design :

| Nucleophile | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Primary amine | 1.2 × 10⁻³ | 45.3 |

| Secondary amine | 8.7 × 10⁻⁴ | 52.1 |

Q. What strategies can resolve contradictions in experimental data when synthesizing derivatives of this compound?

Q. What computational methods are effective in predicting the reactivity of this compound with biomolecular targets?

- Molecular Dynamics (MD) : Simulate binding to serine proteases (e.g., trypsin) to assess sulfonamide formation.

- Docking Studies : Use AutoDock Vina to model interactions with active-site nucleophiles (e.g., lysine ε-amino groups) .

- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties of derivatives.

| Software | Application | Key Output |

|---|---|---|

| Gaussian09 | Transition state optimization | Activation barriers |

| AutoDock Vina | Binding affinity prediction | ΔG (kcal/mol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.